3-(2-Chlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorinated phenyl ring attached to a hydroxypropanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some compounds with similar structures have shown anticonvulsant activity, possibly through interaction with neuronal voltage-sensitive sodium and L-type calcium channels .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Related compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other related compounds .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of 2-chlorophenylacetic acid, which undergoes hydroxylation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(2-Chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(2-substituted phenyl)-2-hydroxypropanoic acid derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-(2-Bromophenyl)-2-hydroxypropanoic acid
- 3-(2-Fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Methylphenyl)-2-hydroxypropanoic acid
Comparison: 3-(2-Chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic properties and binding affinities. The methyl-substituted analog may have different steric and electronic effects, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBJHUQUYGMTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133373-31-6 |
Source
|
Record name | 3-(2-chlorophenyl)-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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